Candesartan Cilexetil is a prodrug of Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. [ [] ] As a prodrug, Candesartan Cilexetil itself is inactive but is rapidly hydrolyzed to Candesartan during absorption from the gastrointestinal tract. [ [] ] Candesartan exerts its pharmacological effects by blocking the binding of Angiotensin II to the AT1 receptor, primarily located in vascular smooth muscle and the adrenal gland. [ [] ] This action inhibits the vasoconstrictor and aldosterone-secreting effects of Angiotensin II, leading to a reduction in blood pressure.
2H-2-Ethyl Candesartan Cilexetil is a deuterated derivative of Candesartan Cilexetil, which is a prodrug that converts to Candesartan, an angiotensin II receptor antagonist. This compound is primarily utilized in the management of hypertension and heart failure. The introduction of deuterium enhances its pharmacokinetic properties, making it valuable for research in drug metabolism and pharmacokinetics. The chemical formula for 2H-2-Ethyl Candesartan Cilexetil is .
Candesartan Cilexetil belongs to the class of angiotensin II receptor blockers (ARBs). It is classified as a prodrug due to its inactive form requiring metabolic conversion to exert therapeutic effects. The deuterated version, 2H-2-Ethyl Candesartan Cilexetil, is specifically used in advanced pharmacological studies to understand the metabolic pathways of its active form .
The synthesis of 2H-2-Ethyl Candesartan Cilexetil involves several key steps:
Industrial production methods mirror laboratory synthesis but are optimized for scalability and cost-effectiveness, employing high-purity deuterated reagents .
The molecular structure of 2H-2-Ethyl Candesartan Cilexetil features a unique ethyl substitution that differentiates it from other derivatives. Key structural components include:
The compound's three-dimensional conformation plays a critical role in its interaction with angiotensin II receptors .
2H-2-Ethyl Candesartan Cilexetil can participate in various chemical reactions:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction reactions .
The primary product from these reactions is the active form, Candesartan, which exhibits significant antihypertensive properties.
The mechanism by which 2H-2-Ethyl Candesartan Cilexetil operates involves:
Upon oral administration, 2H-2-Ethyl Candesartan Cilexetil is rapidly converted into its active form during gastrointestinal absorption, showcasing favorable pharmacokinetic properties due to its deuterated nature .
2H-2-Ethyl Candesartan Cilexetil serves several important roles in scientific research:
This compound's unique properties make it a valuable tool in both clinical research and pharmaceutical development aimed at treating hypertension and related cardiovascular conditions .
2H-2-Ethyl Candesartan Cilexetil is systematically named as 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate [6] [7]. This nomenclature reflects three critical structural elements:
The compound is formally classified as Candesartan Cilexetil EP Impurity F by the European Pharmacopoeia, indicating its status as a synthesis-related impurity in Candesartan Cilexetil drug products [2] [10]. Alternative designations include "Candesartan Cilexetil N2-Ethyl Impurity" and "Candesartan Cilexetil Impurity 6," underscoring its role in pharmaceutical quality control [4] [6].
Table 1: Systematic and Common Names of 2H-2-Ethyl Candesartan Cilexetil
Nomenclature Type | Name |
---|---|
IUPAC Name | 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
European Pharmacopoeia | Candesartan Cilexetil EP Impurity F |
Common Synonyms | Candesartan Cilexetil N2-Ethyl Impurity; Candesartan Cilexetil Impurity 6 |
The molecular formula of 2H-2-Ethyl Candesartan Cilexetil is C₃₅H₃₈N₆O₆, with a molecular weight of 638.71 g/mol [2] [6] [7]. This distinguishes it from the parent drug, Candesartan Cilexetil (C₃₃H₃₄N₆O₆; MW: 610.67 g/mol), through:
The structural implications of this modification include:
Table 2: Molecular Comparison with Candesartan Cilexetil
Property | 2H-2-Ethyl Candesartan Cilexetil | Candesartan Cilexetil | Difference |
---|---|---|---|
Molecular Formula | C₃₅H₃₈N₆O₆ | C₃₃H₃₄N₆O₆ | +C₂H₄ |
Molecular Weight (g/mol) | 638.71 | 610.67 | +28.04 |
logP | 8.08 [6] | ~6.5 [5] | +1.58 |
Key Structural Change | N-Ethyl tetrazole | N-H tetrazole | Ethyl substitution |
2H-2-Ethyl Candesartan Cilexetil contains one chiral center at the cyclohexyloxycarbonyloxy ethyl ester group, analogous to the parent prodrug [3] [8]. Key stereochemical attributes include:
This racemic property aligns with regulatory guidelines for impurity characterization, where stereochemistry is often uncontrolled unless specified as enantiopure [3].
Nuclear Magnetic Resonance (NMR)
While explicit spectral data are limited in public literature, the structure implies characteristic NMR signals:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra exhibit signature absorptions corresponding to:
Mass Spectrometry
High-resolution ESI-MS confirms the molecular identity:
X-ray Diffraction (XRD)
No crystalline polymorphs have been reported for this impurity, contrasting with Candesartan Cilexetil, which exhibits multiple polymorphic forms [9].
Table 3: Key Spectroscopic Signatures
Technique | Key Signals/Peaks | Structural Assignment |
---|---|---|
¹H NMR | δ 1.42 (t), δ 4.55 (q) | -N-CH₂-CH₃ |
¹³C NMR | δ 162.5, δ 165.2 | Tetrazole (C5), ester C=O |
FTIR | 1750 cm⁻¹, 1560 cm⁻¹ | C=O stretch, tetrazole C=N |
HRMS | [M+H]⁺ 639.2926 | Molecular ion confirmation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0